molecular formula C14H15NO4 B7632404 Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate

Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate

Cat. No.: B7632404
M. Wt: 261.27 g/mol
InChI Key: ZXNWNAKQZCBDDW-UHFFFAOYSA-N
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Description

Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or acidic catalysts to facilitate the formation of the benzoxazole ring . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of advanced catalytic systems, such as nanocatalysts or ionic liquid catalysts, can further enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of benzoxazole derivatives with different functional groups .

Scientific Research Applications

Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the pent-1-en-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-9(5-2)18-13(16)10-7-6-8-11-12(10)19-14(17)15(11)3/h4,6-9H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNWNAKQZCBDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)OC(=O)C1=C2C(=CC=C1)N(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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